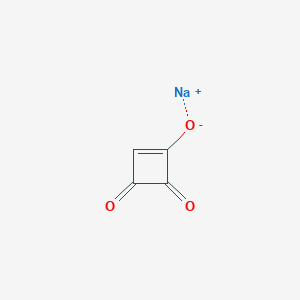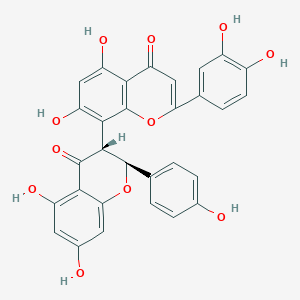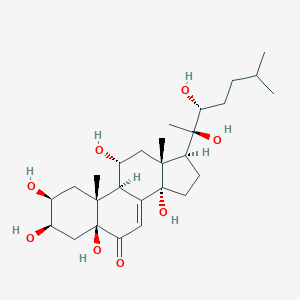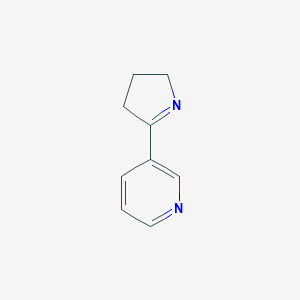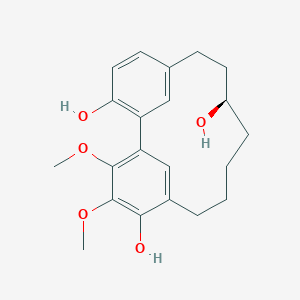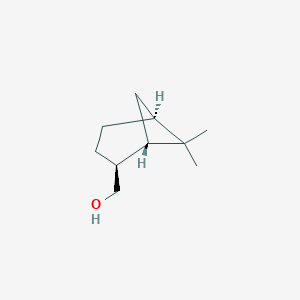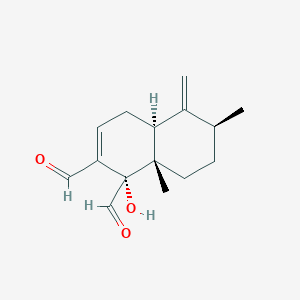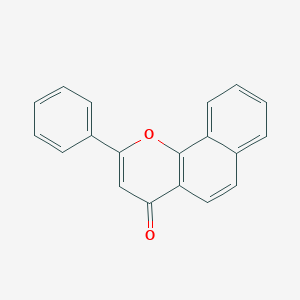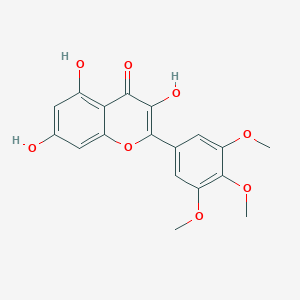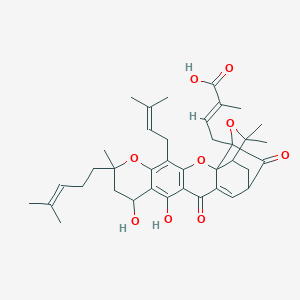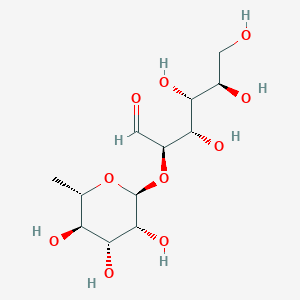
Noreugenin
概述
描述
准备方法
合成路线和反应条件: 诺瑞根宁可以通过多种方法合成,包括化学合成和生物技术方法。 一种值得注意的方法涉及使用革兰氏阳性土壤细菌谷氨酸棒杆菌,该细菌已被改造以从丙二酰辅酶A生产诺瑞根宁 . 这个过程包括改善碳源吸收,转录调节乙酰辅酶A羧化酶,并减少进入三羧酸循环的通量 . 最终产品诺瑞根宁是通过中间体化合物1-(2,4,6-三羟基苯基)丁烷-1,3-二酮的酸化获得的 .
工业生产方法: 诺瑞根宁的工业生产可以通过使用改造微生物的生物技术方法来实现。 谷氨酸棒杆菌的优化菌株可以在受控环境中生产大量诺瑞根宁,使其成为大规模生产的可行方法 .
化学反应分析
反应类型: 诺瑞根宁经历各种化学反应,包括氧化、还原和取代反应。这些反应对于改变化合物的应用至关重要。
常用试剂和条件: 用于诺瑞根宁合成和改性的常用试剂包括酸、碱和催化剂。 例如,酸催化或碱催化反应、微波辐射和固体载体催化剂被普遍使用 .
形成的主要产物: 由涉及诺瑞根宁的反应形成的主要产物取决于所用试剂和条件。 例如,中间体化合物1-(2,4,6-三羟基苯基)丁烷-1,3-二酮的环化导致形成诺瑞根宁 .
科学研究应用
诺瑞根宁在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究色酮合成和修饰的模型化合物 . 在生物学和医学领域,诺瑞根宁因其抗炎、抗氧化和抗癌特性而受到研究 . 它在各种实验模型中显示出减少氧化应激和炎症的潜力 . 在工业中,诺瑞根宁用于生产药物和作为其他生物活性化合物的先驱 .
作用机制
诺瑞根宁的作用机制涉及它与各种分子靶标和途径的相互作用。 它通过调节氧化应激和炎症途径发挥作用 . 诺瑞根宁已被证明可以降低髓过氧化物酶的活性并增加中性粒细胞凋亡,从而导致炎症减少 . 此外,它调节细胞因子如白介素1β、白介素17A和白介素10的水平,有助于其抗炎作用 .
相似化合物的比较
诺瑞根宁在结构上类似于其他色酮和黄酮类化合物,如柚皮素和丁香酚 . 由于其在苯并吡喃酮骨架上的特定取代模式,它具有独特性。 类似的化合物包括波状苷A、干燥素A和赛贝洛卡品C . 这些化合物具有相似的结构特征,但在官能团和生物活性方面有所不同 .
属性
IUPAC Name |
5,7-dihydroxy-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJRUDLFCGVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143828 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-69-0 | |
| Record name | Noreugenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-methylchromone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-2-METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Noreugenin?
A: this compound has a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol. [, , ]
Q2: Are there any notable spectroscopic characteristics of this compound?
A: Yes, the structure of this compound is typically elucidated using spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS. [, , , ]
Q3: What are the natural sources of this compound?
A: this compound has been isolated from various plants, including Nauclea orientalis [], Schumanniophyton magnificum [], Ammi visnaga [], Polygonum multiflorum [, ], Adina pilulifera [, ], Angelica polymorpha [, , , ], Calea uniflora [, ], Dysoxylum binectariferum [], Selaginella siamensis [], Ampelopsis grossedentata [], Uncaria rhynchophylla [], Hymenocallis littoralis [], Sorbaria sorbifolia [], and Acacia etbaica [].
Q4: Can this compound be chemically synthesized?
A: Yes, this compound can be synthesized. This is important because its natural abundance in plants is often low, making extraction on an industrial scale impractical. [, ]
Q5: What are the reported biological activities of this compound?
A: Research suggests that this compound possesses a range of biological activities, including:* Anti-inflammatory activity: this compound has been shown to inhibit myeloperoxidase (MPO) activity, increase neutrophil apoptosis, and modulate cytokine levels (IL-1β, IL-17A, IL-10) in in vivo and ex vivo models of inflammation. []* Antioxidant activity: this compound exhibits antioxidant properties, potentially contributing to its anti-aging effects on the skin. [, ] * Antimicrobial activity: this compound has shown antibacterial activity against Salmonella typhimurium [] and moderate antimicrobial activity in other studies. [, ]* Anticancer potential: While not directly demonstrated for this compound, it serves as a precursor for the synthesis of potent anticancer molecules such as flavopiridol and P-276-00. []* Anti-aging effects: Research suggests this compound may have retinol-like effects on the skin, promoting hyaluronic acid and collagen synthesis and inhibiting enzymes involved in skin aging. []
Q6: How does this compound exert its anti-inflammatory effects?
A: this compound has been shown to reduce MPO activity in neutrophils and promote their apoptosis. It also influences the balance of pro-inflammatory (IL-1β, IL-17A) and anti-inflammatory (IL-10) cytokines. These actions collectively contribute to its anti-inflammatory effects. []
Q7: Does this compound have any effects on collagen or hyaluronic acid production?
A: Yes, in vitro and ex vivo studies suggest that this compound can induce hyaluronic acid synthesis in keratinocytes and collagen production in the dermis. This property highlights its potential as an anti-aging ingredient in cosmetics. []
Q8: How do structural modifications of this compound affect its biological activity?
A: Specific SAR studies on this compound are limited, but research on related chromones suggests that modifications to the core structure, particularly at the 5, 7, and 8 positions, can significantly influence their biological activities. [, , ] For instance, glycosylation patterns at the 7-position have been shown to impact the activity of chromone alkaloids. [, ]
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Detailed information regarding the ADME profile of this compound is currently limited. Further research is needed to fully understand its pharmacokinetic properties. []
Q10: Is this compound considered safe for human use?
A: While this compound is generally recognized as safe for topical application in cosmetics, comprehensive toxicity studies are lacking. Further research is needed to fully assess its safety profile for other applications and routes of administration. []
Q11: What analytical methods are used to characterize and quantify this compound?
A: Common analytical techniques for this compound include high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), as well as various spectroscopic methods. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
